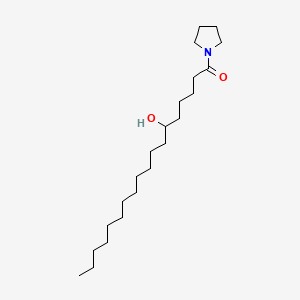
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol is a chemical compound characterized by the presence of a pyrrolidine ring attached to a long-chain octadecanol
準備方法
The synthesis of 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through the reaction of pyrrolidine with an appropriate octadecanol derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound. Commonly used conditions include moderate temperatures and atmospheric pressure, with reaction times varying from a few hours to several days.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality.
化学反応の分析
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced alcohol derivatives.
Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted pyrrolidine derivatives.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. Reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres.
Major Products: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound.
科学的研究の応用
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol has several scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The pathways involved in the compound’s mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation. These interactions can result in changes in cellular functions and physiological responses.
類似化合物との比較
1-Oxo-1-(1-pyrrolidinyl)-6-octadecanol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other pyrrolidine derivatives, such as 1-Oxo-1-(1-pyrrolidinyl)-2-propanol and 1-Oxo-1-(1-pyrrolidinyl)-3-hexanol.
特性
CAS番号 |
56666-42-3 |
|---|---|
分子式 |
C22H43NO2 |
分子量 |
353.6 g/mol |
IUPAC名 |
6-hydroxy-1-pyrrolidin-1-yloctadecan-1-one |
InChI |
InChI=1S/C22H43NO2/c1-2-3-4-5-6-7-8-9-10-11-16-21(24)17-12-13-18-22(25)23-19-14-15-20-23/h21,24H,2-20H2,1H3 |
InChIキー |
GOSQLVROXRMYNO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCC(CCCCC(=O)N1CCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















